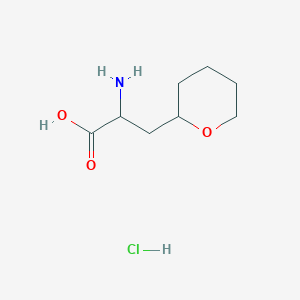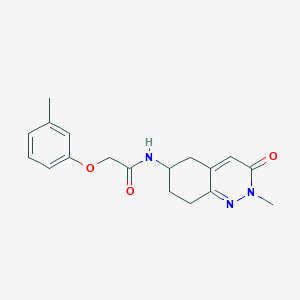
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(m-tolyloxy)acetamide, commonly known as MHA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MHA is a cinnoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction.
Mechanism of Action
The mechanism of action of MHA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including DNA topoisomerase I, which is involved in DNA replication and transcription, and HIV-1 integrase, which is involved in the integration of viral DNA into the host genome. MHA has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
MHA has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis and inhibit cell proliferation in cancer cells. MHA has also been found to inhibit the replication of viruses such as HIV and HSV-1. In addition, MHA has been reported to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. However, the exact biochemical and physiological effects of MHA are not fully understood.
Advantages and Limitations for Lab Experiments
MHA has various advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of scientific research, including cancer, viral infections, and bacterial infections. MHA is also relatively easy to synthesize using various methods. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects. Additionally, MHA has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for MHA. One direction is to further investigate its mechanism of action and biochemical and physiological effects. This will provide a better understanding of its potential therapeutic applications. Another direction is to study its efficacy in vivo, which will provide valuable information for its potential use as a therapeutic agent. Additionally, further research is needed to optimize the synthesis method of MHA to improve its yield and purity.
Synthesis Methods
The synthesis of MHA has been achieved using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cinnoline derivative. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form an imine intermediate, which is then reduced to form the final product. The synthesis of MHA using the Pictet-Spengler reaction has been reported to be more efficient and yields higher purity products.
Scientific Research Applications
MHA has been found to have potential therapeutic applications in various fields of scientific research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. MHA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and HSV-1. In addition, MHA has been reported to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-4-3-5-15(8-12)24-11-17(22)19-14-6-7-16-13(9-14)10-18(23)21(2)20-16/h3-5,8,10,14H,6-7,9,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQGCJUPAFFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(m-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

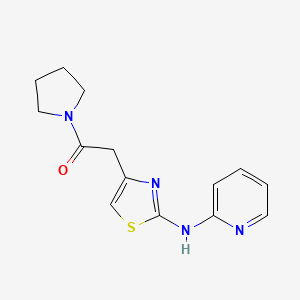
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)
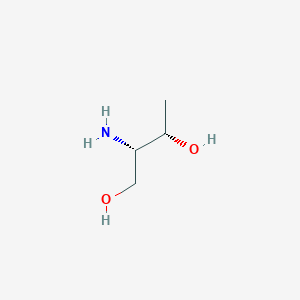


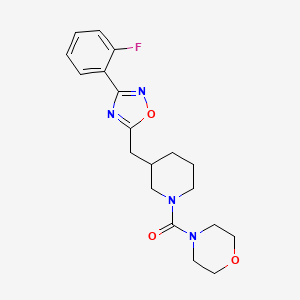
![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2792204.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2792205.png)
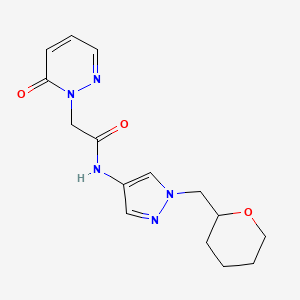

![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)
